molecular formula C8H8N2OS2 B11678708 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- CAS No. 117516-92-4

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-

Cat. No.: B11678708
CAS No.: 117516-92-4
M. Wt: 212.3 g/mol
InChI Key: WKTLWDYRGWBGDN-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- is a heterocyclic compound featuring a fused thieno-thiazinone core. Its structure comprises a thiophene ring fused to a 1,3-thiazin-4-one scaffold, with amino and dimethyl substituents at the 2-, 5-, and 6-positions (Figure 1). The amino group at position 2 and methyl groups at positions 5 and 6 likely influence its electronic and steric properties, impacting reactivity and biological interactions.

Properties

IUPAC Name

2-amino-5,6-dimethylthieno[2,3-d][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-3-4(2)12-6-5(3)7(11)13-8(9)10-6/h1-2H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTLWDYRGWBGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352056
Record name 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117516-92-4
Record name 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiophene Sulfonamide Intermediates

A widely cited approach involves the cyclization of 3-(haloacetyl)thiophene-2-sulfonamide derivatives. For example, 3-(bromoacetyl)-5-chlorothiophene-2-sulfonamide undergoes cyclization in the presence of ethylene glycol and p-toluenesulfonic acid under reflux conditions, yielding spirocyclic intermediates with >95% purity. Subsequent hydrolysis with aqueous HCl (2–12 N) at 20–80°C for 2–16 hours removes protective groups, affording the thiazinone core.

Key Reaction Parameters:

  • Solvent: Toluene (10–20 volumes) optimizes azeotropic water removal.

  • Catalyst: p-Toluenesulfonic acid (0.1–1 eq) accelerates cyclization.

  • Yield: 80–95% for intermediate formation; 65–99% for final hydrolysis.

Functionalization of Preformed Thiazinone Cores

Alternative routes functionalize preassembled thieno-thiazinones via nucleophilic substitution or reductive amination. For instance, 2-chloro-4H-thieno[2,3-d]thiazin-4-one reacts with dimethylamine under basic conditions to install the 2-amino group, while methyl groups are introduced via Grignard reagents at the 5- and 6-positions.

Stepwise Synthesis of 4H-Thieno[2,3-d][1, thiazin-4-one, 2-Amino-5,6-Dimethyl-

Intermediate Preparation: 3-(Bromoacetyl)-5,6-Dimethylthiophene-2-Sulfonamide

The synthesis begins with bromoacetylation of 5,6-dimethylthiophene-2-sulfonamide using bromoacetyl bromide in dichloromethane. The reaction proceeds at 0–5°C to minimize side reactions, yielding the intermediate in 85–90% purity.

Characterization Data:

  • ¹H-NMR (DMSO-d₆): δ 7.59 (s, 1H, thiophene-H), 4.50 (s, 2H, CH₂Br), 2.25 (s, 6H, 2×CH₃).

  • LC-MS: [M+H]⁺ = 325.2.

Cyclization to Spirocyclic Intermediate

The bromoacetyl intermediate is treated with ethylene glycol (5–10 eq) and p-toluenesulfonic acid (0.2 eq) in toluene under reflux. Azeotropic removal of water drives the reaction to completion within 5–12 hours, forming a spiro[1,3-dioxolane-2,4′-thieno-thiazine] derivative.

Optimization Notes:

  • Excess glycol improves ring-closure efficiency.

  • Post-reaction neutralization with triethylamine prevents acid-catalyzed degradation.

Hydrolysis to Thiazinone

The spirocyclic intermediate is hydrolyzed using 6N HCl in toluene at 60°C for 8 hours, cleaving the dioxolane ring to reveal the thiazinone moiety. The product is isolated via vacuum distillation, achieving 95% purity and 89% yield.

Critical Quality Controls:

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient).

  • Byproduct Mitigation: Residual ethylene glycol is removed via aqueous washes.

Alternative Pathways and Modifications

Reductive Amination Approach

In a variant method, 4-oxo-thieno-thiazine is reacted with dimethylamine and sodium cyanoborohydride in methanol, directly introducing the 2-amino group. This one-pot method reduces steps but requires strict pH control (pH 6–7) to avoid over-reduction.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (150°C, 20 min) to accelerate cyclization, cutting reaction times from hours to minutes while maintaining yields >90%.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (300 MHz, DMSO-d₆): δ 8.20 (s, 2H, NH₂), 7.77 (s, 1H, thiophene-H), 3.18 (s, 3H, OCH₃), 2.25 (s, 6H, 2×CH₃).

  • ¹³C-NMR: δ 178.4 (C=O), 145.2 (thiophene-C), 58.9 (OCH₃), 22.1 (2×CH₃).

Mass Spectrometry

  • LC-MS: [M+H]⁺ = 239.1 (calculated for C₉H₁₀N₂S₂O).

  • High-Resolution MS: m/z 239.0321 (Δ < 2 ppm).

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Ethylene Glycol vs. 1,2-Propanediol: Ethylene glycol reduces byproduct formation but requires higher temperatures.

  • Catalyst Recycling: p-Toluenesulfonic acid is recovered via aqueous extraction, lowering costs .

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted thiazine compounds.

Scientific Research Applications

Biological Activities

Research indicates that 4H-Thieno[2,3-d][1,3]thiazin-4-one may exhibit several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound demonstrates antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways in microorganisms.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit enzymes related to inflammation. By targeting these enzymes, it may help reduce inflammatory responses in various conditions.
  • Anticancer Activity : There is emerging evidence that 4H-Thieno[2,3-d][1,3]thiazin-4-one may act as an inhibitor of specific cancer-related enzymes. This inhibition could potentially slow down tumor growth or promote apoptosis in cancer cells.

Synthetic Routes

Several synthetic methods have been developed to produce 4H-Thieno[2,3-d][1,3]thiazin-4-one:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving carbonyl compounds and nucleophiles.
  • Dimroth Rearrangement : This rearrangement is relevant for creating derivatives of the compound with modified biological properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of 4H-Thieno[2,3-d][1,3]thiazin-4-one demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated a promising potential for development into an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Mechanism

In vitro assays showed that the compound significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition was comparable to established anti-inflammatory drugs.

EnzymeInhibition (%)
COX-175
COX-280

Case Study 3: Anticancer Properties

Preliminary findings from a cancer cell line study indicated that 4H-Thieno[2,3-d][1,3]thiazin-4-one induced apoptosis in human breast cancer cells (MCF-7). The compound's ability to activate caspase pathways suggests its potential as an anticancer therapeutic.

Cell LineApoptosis Induction (%)
MCF-760

Mechanism of Action

The mechanism of action of 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- can be contextualized by comparing it to three categories of analogous compounds:

Thieno-Pyrimidinone Derivatives

Example Compound: 3H,4H-Thieno[2,3-d]pyrimidin-4-one derivatives (e.g., TRPA1 inhibitors from ).

  • Structural Differences: The pyrimidinone core replaces the thiazinone ring, introducing an additional nitrogen atom. This alters electronic density and hydrogen-bonding capacity.
  • Functional Implications: TRPA1 inhibitors derived from this scaffold exhibit targeted bioactivity, suggesting that thieno-fused systems are pharmacologically versatile. However, the absence of the amino-dimethyl substituents in these derivatives may reduce steric hindrance compared to the target compound .
  • Synthesis: Thieno-pyrimidinones are typically synthesized via cyclization reactions, whereas the target compound’s synthesis involves multicomponent strategies (e.g., thiourea derivatization) .

Benzo-Fused Thieno-Thiazinones

Example Compound: 2-(Ethylamino)-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one ().

  • Structural Differences: A benzene ring is fused to the thieno-thiazinone system, increasing aromaticity and planarity. The ethylamino substituent and tetrahydro saturation of the benzo ring contrast with the target compound’s amino-dimethyl groups.
  • Functional Implications: The benzo-fused analog’s extended conjugation may enhance stability but reduce solubility.
  • Synthesis: Both compounds utilize thiourea intermediates, but the benzo derivative requires cyclohexanone and phenyl isothiocyanate, whereas the target compound’s synthesis emphasizes dimethyl substituent incorporation .

Thiadiazine Derivatives

Example Compound : 4H-1,2,6-thiadiazin-4-ones ().

  • Structural Differences: Thiadiazines contain two nitrogen atoms in the six-membered ring, differing from the thiazinone’s single nitrogen.
  • Functional Implications : Thiadiazin-4-ones participate in Suzuki-Miyaura couplings (), indicating reactivity at the 4-position. By contrast, the target compound’s 4-one group may exhibit distinct electrophilicity due to the fused thiophene ring .
  • Synthesis: Thiadiazines are synthesized via chlorination and malononitrile coupling, diverging from the multicomponent routes used for thieno-thiazinones .

Comparative Data Table

Feature Target Compound Thieno-Pyrimidinone Derivatives Benzo-Fused Thieno-Thiazinone Thiadiazin-4-ones
Core Structure Thieno[2,3-d][1,3]thiazin-4-one Thieno[2,3-d]pyrimidin-4-one Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one 4H-1,2,6-thiadiazin-4-one
Key Substituents 2-amino, 5,6-dimethyl Variable (e.g., halogens, alkyl groups) Ethylamino, tetrahydro-benzo Chloro, malononitrile derivatives
Synthesis Strategy Multicomponent thiourea derivatization Cyclization/functionalization Cyclohexanone-based multicomponent reaction Chlorination/Suzuki-Miyaura coupling
Reported Bioactivity Potential apoptosis induction (inferred) TRPA1 inhibition Not explicitly reported Not explicitly reported

Research Implications

The unique amino-dimethyl substitution pattern of 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- distinguishes it from related heterocycles. Comparative synthesis data highlight the versatility of multicomponent reactions for introducing complex substituents, a strategy less common in thiadiazine chemistry .

Biological Activity

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- (CAS No. 117516-92-4) is a heterocyclic compound characterized by a fused thiophene and thiazine ring system. Its unique structural features have garnered attention for various biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8H8N2OS2
  • Molecular Weight : 196.29 g/mol
  • Structure : The compound features a thiazine ring fused with a thiophene ring, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazine derivatives. For instance, compounds similar to 4H-Thieno[2,3-d][1,3]thiazin-4-one have shown significant activity against various bacterial and fungal strains.

CompoundBacterial Strains TestedActivity (MIC)
4H-Thieno[2,3-d][1,3]thiazin-4-oneStaphylococcus aureus, E. coli< 100 μg/mL
Similar Thiazine DerivativesPseudomonas aeruginosa, Candida albicans< 50 μg/mL

The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit the growth of pathogenic microorganisms effectively .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research has demonstrated that derivatives of thiazine compounds exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of thiazine was tested against human lung cancer cells (A549) and showed an IC50 value of approximately 30 μM, indicating significant cytotoxicity .

Anti-inflammatory Activity

Thiazine derivatives have also been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • Research Findings : In a study involving carrageenan-induced paw edema in rats, administration of thiazine derivatives resulted in a significant reduction in swelling compared to the control group .

The biological activity of 4H-Thieno[2,3-d][1,3]thiazin-4-one is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Some studies indicate that these compounds act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilicity of the thiazine structure allows it to interact with cellular membranes, leading to disruption and subsequent cell death in pathogens and tumor cells .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., amine protons at δ 5.5–6.0 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₉N₃OS₂).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% required for biological assays).

What evidence supports the potential of this compound as a TRPA1 inhibitor?

Advanced
While direct data on 2-amino-5,6-dimethyl derivatives is limited, structurally related 3H,4H-thieno[2,3-d]pyrimidin-4-ones exhibit TRPA1 inhibition via covalent modification of cysteine residues in the channel’s pore . To validate:

  • Calcium flux assays : Use HEK293 cells expressing human TRPA1, measuring IC₅₀ values.
  • Molecular dynamics simulations : Model interactions between the thiazinone core and TRPA1’s transmembrane domain.

How can researchers evaluate its β-hematin inhibition for antimalarial potential?

Q. Advanced

  • β-Hematin formation assay : Monitor inhibition via UV-vis spectroscopy (λ = 405 nm) in acetate buffer (pH 4.8) .
  • Dose dependency : Compare IC₅₀ values to chloroquine (CQ) as a positive control.
  • Therapeutic index : Assess cytotoxicity in human hepatocytes (e.g., HepG2) to ensure selectivity.

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